REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[C:15]([F:16])=[CH:14][C:13]([B:17]([OH:19])[OH:18])=[CH:12][C:11]=1[F:20])(C(C)(C)C)(C)C>C(O)(=O)C>[F:16][C:15]1[CH:14]=[C:13]([B:17]([OH:18])[OH:19])[CH:12]=[C:11]([F:20])[C:10]=1[CH2:9][OH:8]
|
Name
|
[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3,5-difluorophenyl]boronic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=C(C=C(C=C1F)B(O)O)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crude material, prepared by the method of Hattori, Bioorg
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography over silica gel (gradient elution from 0% to 2% methanol in dichloromethane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |